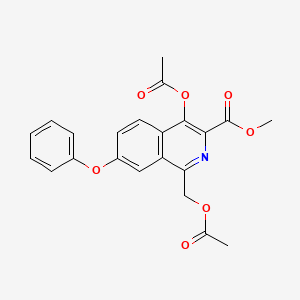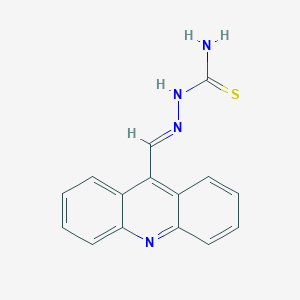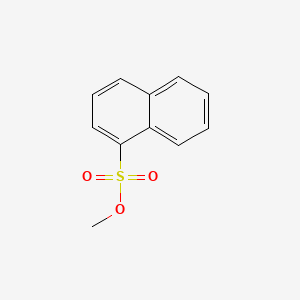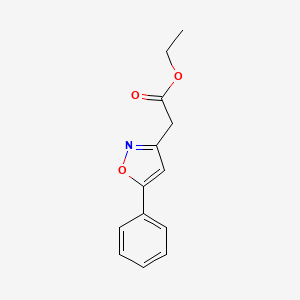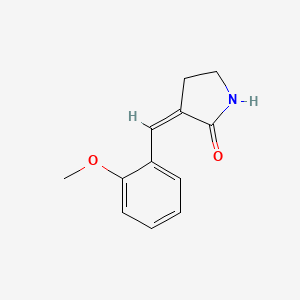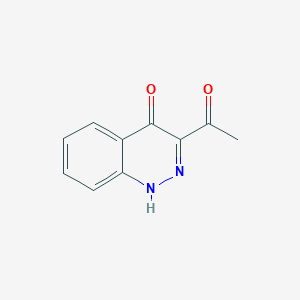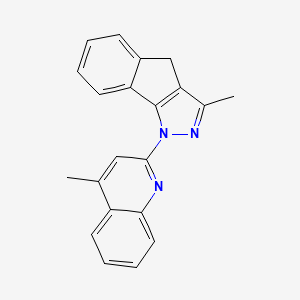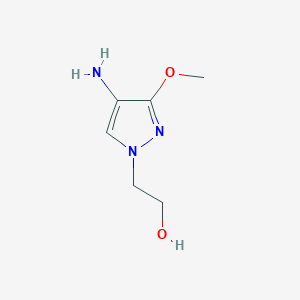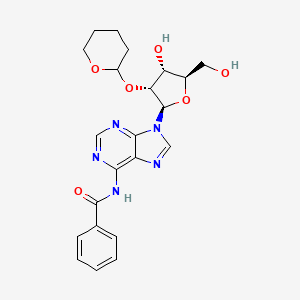
5,7-Diiodoquinolin-8-yl hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diiodoquinolin-8-yl hydrazinecarboxylate is a chemical compound with the molecular formula C10H7I2N3O2 and a molecular weight of 454.99 g/mol . It belongs to the class of quinoline derivatives and is characterized by the presence of two iodine atoms at positions 5 and 7 on the quinoline ring, along with a hydrazinecarboxylate group at position 8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
5,7-Diiodoquinolin-8-yl hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
5,7-Diiodoquinolin-8-yl hydrazinecarboxylate has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of 5,7-Diiodoquinolin-8-yl hydrazinecarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,7-Diiodoquinoline: Lacks the hydrazinecarboxylate group and has different chemical properties.
8-Hydroxyquinoline: Contains a hydroxyl group instead of the hydrazinecarboxylate group.
Iodoquinol: A related compound used in the treatment of amoebiasis.
Uniqueness
5,7-Diiodoquinolin-8-yl hydrazinecarboxylate is unique due to the presence of both iodine atoms and the hydrazinecarboxylate group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
134143-81-0 |
|---|---|
Molecular Formula |
C10H7I2N3O2 |
Molecular Weight |
454.99 g/mol |
IUPAC Name |
(5,7-diiodoquinolin-8-yl) N-aminocarbamate |
InChI |
InChI=1S/C10H7I2N3O2/c11-6-4-7(12)9(17-10(16)15-13)8-5(6)2-1-3-14-8/h1-4H,13H2,(H,15,16) |
InChI Key |
URZGGBDVHQOXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2I)I)OC(=O)NN)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

